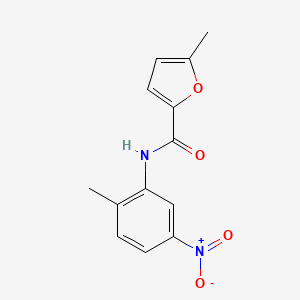

5-methyl-N-(2-methyl-5-nitrophenyl)-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methyl-N-(2-methyl-5-nitrophenyl)-2-furamide, also known as MNF, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of different research settings.

Aplicaciones Científicas De Investigación

Food Chemistry: Flavoring Agent

While not directly related to 5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide, its structural relatives have been identified as flavoring agents found in sesame seed oil and coffee . This suggests potential applications in food chemistry, where derivatives of this compound could be synthesized to enhance flavors.

Mecanismo De Acción

Target of Action

The primary target of 5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide, also known as 5-methyl-N-(2-methyl-5-nitrophenyl)-2-furamide, is the salicylate synthase MbtI from Mycobacterium tuberculosis (Mtb) . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mtb . Iron acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .

Mode of Action

The compound interferes with iron homeostasis in mycobacteria . It inhibits the salicylate synthase MbtI, thereby disrupting the biosynthesis of siderophores that are crucial for iron acquisition . This results in a deficiency of iron, a vital cofactor for many biological processes, thus inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The affected biochemical pathway is the siderophore biosynthesis pathway in M. tuberculosis. By inhibiting the salicylate synthase MbtI, the compound disrupts the production of siderophores, specifically mycobactins and carboxymycobactins . These siderophores are responsible for the acquisition of iron, an essential element for the survival and virulence of the bacteria .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis . By disrupting iron homeostasis, the compound deprives the bacteria of an essential nutrient, thereby inhibiting its ability to establish and maintain an infection .

Propiedades

IUPAC Name |

5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-8-3-5-10(15(17)18)7-11(8)14-13(16)12-6-4-9(2)19-12/h3-7H,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWCWDUGKXERSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5877395.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-6-quinoxalinylpropanamide](/img/structure/B5877406.png)

![N-(4-{[(1-adamantylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B5877410.png)

![2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5877423.png)

![2,4-dichloro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5877439.png)

![2-[(5-{[(dimethylamino)methylene]amino}-1,3,4-thiadiazol-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5877456.png)

![2-(benzylamino)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5877468.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)propanamide](/img/structure/B5877484.png)